molecular formula C8H7BrClNO3 B8373956 2-Methoxy-6-chloro-3-nitrobenzyl bromide

2-Methoxy-6-chloro-3-nitrobenzyl bromide

Cat. No. B8373956
M. Wt: 280.50 g/mol
InChI Key: WLAXKGZQTPGDFJ-UHFFFAOYSA-N
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Patent
US06211196B1

Procedure details

A mixture of 5.8 g (20.0 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.5 g of azobisisobutyronitrile was added in portions at 110° C. to a solution of 8.0 g (40.0 mmol) of 2-methoxy-6-chloro-3-nitrotoluene from Example 11aα) in 50 ml of chlorobenzene. After 1 h, a mixture of 3.0 g (10 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.2 g of azobisisobutyronitrile was again added. After a further 1.5 h, the mixture was allowed to cool, and 500 ml of ethyl acetate were added to the reaction solution. The resulting mixture was washed once each with satd Na2SO3 solution, Na2CO3 solution, and NaCl solution, dried (MgSO4), and concentrated. 10.2 g of the title compound resulted in the form of an amorphous powder.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]N1C(C)(C)C(=O)N(Br)C1=O.[CH3:12][O:13][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[C:16]([Cl:23])[C:15]=1[CH3:24].C(OCC)(=O)C>ClC1C=CC=CC=1.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH3:12][O:13][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[C:16]([Cl:23])[C:15]=1[CH2:24][Br:1]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
0.5 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
COC1=C(C(=CC=C1[N+](=O)[O-])Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
0.2 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was again added
WAIT
Type
WAIT
Details
After a further 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The resulting mixture was washed once each with satd Na2SO3 solution, Na2CO3 solution, and NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CBr)C(=CC=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 181.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.